molecular formula C12H6Br2O B3054747 2,6-Dibromodibenzo[b,d]furan CAS No. 617707-31-0

2,6-Dibromodibenzo[b,d]furan

Cat. No. B3054747
CAS RN: 617707-31-0
M. Wt: 325.98 g/mol
InChI Key: JUXUXSLVQOLTMO-UHFFFAOYSA-N
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Description

2,6-Dibromodibenzo[b,d]furan is a chemical compound with the molecular formula C12H6Br2O . It is a solid substance and is used in the field of photoelectric synthesis .


Synthesis Analysis

The synthesis of 2,6-Dibromodibenzo[b,d]furan can be achieved by the reaction of bromine and dibenzofuran . The mixture is stirred at room temperature for 10 hours, and the precipitated solid is filtered out. The filtrate is washed with a sodium thiosulfate aqueous solution, water-washed, and dichloroethane is distilled from the dichloroethane layer .


Molecular Structure Analysis

The molecular structure of 2,6-Dibromodibenzo[b,d]furan consists of 12 carbon atoms, 6 hydrogen atoms, 2 bromine atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C12H6Br2O/c13-9-5-1-3-7-8-4-2-6-10 (14)12 (8)15-11 (7)9/h1-6H .


Physical And Chemical Properties Analysis

2,6-Dibromodibenzo[b,d]furan is a solid substance . It has a molecular weight of 325.99 g/mol .

Safety And Hazards

2,6-Dibromodibenzo[b,d]furan is classified as a hazardous substance. It is harmful if swallowed and can cause skin and eye irritation . It is recommended to use personal protective equipment when handling this substance and to avoid breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

2,6-dibromodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2O/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXUXSLVQOLTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623420
Record name 2,6-Dibromodibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromodibenzo[b,d]furan

CAS RN

617707-31-0
Record name 2,6-Dibromodibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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